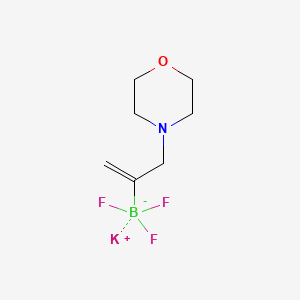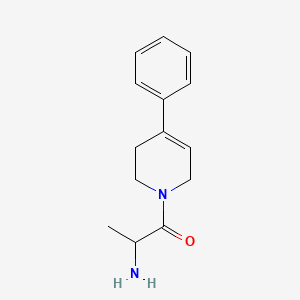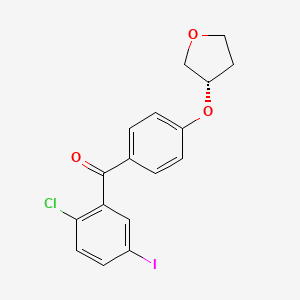
(S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone
Overview
Description
(S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone is a complex organic compound characterized by the presence of chlorine, iodine, and a methanone group attached to phenyl rings. The specific stereochemistry indicated by the (S)-designation makes it unique, affecting its physical, chemical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone typically involves multi-step organic reactions. Here are common synthetic steps:
Preparation of Starting Materials: Initially, both 2-chloro-5-iodophenyl and 4-((tetrahydrofuran-3-yl)oxy)phenyl groups are synthesized separately through halogenation and etherification reactions respectively.
Formation of Methanone Linkage: These two intermediates are then coupled via a Friedel-Crafts acylation reaction using a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminium chloride under controlled temperature conditions to form the final methanone product.
Stereochemical Resolution: If necessary, enantiomers can be separated using chiral chromatography techniques or stereoselective synthesis methods.
Industrial Production Methods
For industrial-scale production, the process would involve batch or continuous flow reactors to optimize yield and purity. Parameters such as temperature, pressure, and catalyst loadings are rigorously controlled. Additionally, industrial methods would include purification steps like crystallization or recrystallization, and advanced separation techniques to isolate the desired (S)-isomer.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl rings, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the methanone group can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminium hydride.
Substitution: Halogen atoms can be substituted through nucleophilic or electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether or hydrogen gas over a palladium catalyst.
Substitution: Sodium hydride as a base in dimethylformamide solvent.
Major Products Formed
Oxidation Products: Carboxylic acids or phenols depending on the conditions.
Reduction Products: Corresponding alcohols or alkanes.
Substitution Products: Compounds with the substituted group replacing chlorine or iodine.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a useful building block for synthesizing more complex organic molecules due to its versatile functional groups.
Biology
In biological research, it may be used in studies related to enzyme inhibition or receptor binding due to its specific stereochemistry and functional groups.
Medicine
The compound could have potential medicinal applications as a lead compound for drug development, targeting specific pathways or receptors in the body.
Industry
In industry, derivatives of this compound can be used in the development of advanced materials or as intermediates in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action would depend on its application. For example, if used as a drug, the (S)-configuration might ensure specific binding to a target receptor or enzyme, modulating its activity. The compound's molecular interactions and pathways involved would be elucidated through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to other halogenated methanone compounds, (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone is unique due to its specific halogen arrangement and chiral center, which significantly influence its reactivity and biological activity.
Similar Compounds
2-Chloro-5-iodoacetophenone: : Lacks the tetrahydrofuran-3-yl ether group, making it less complex.
4-(Methoxyphenyl)(2-chloro-5-iodophenyl)methanone: : Has a methoxy group instead of the tetrahydrofuran ring, altering its physical and chemical properties.
(R)-Isomer of the same compound: : Enantiomer of the compound, which may exhibit different biological activities due to stereochemistry.
This detailed exploration of this compound highlights its complex nature and versatility in various scientific fields.
Properties
IUPAC Name |
(2-chloro-5-iodophenyl)-[4-[(3S)-oxolan-3-yl]oxyphenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClIO3/c18-16-6-3-12(19)9-15(16)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBJCIOCSVFCNI-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClIO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893823 | |
| Record name | (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915095-87-3 | |
| Record name | (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915095-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-5-iodophenyl)(4-(((3S)-tetrahydro-3-furanyl)oxy)phenyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915095873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38Q3VE2C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dimethyl-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1489462.png)
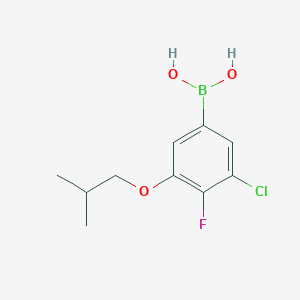
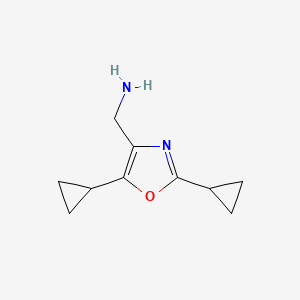
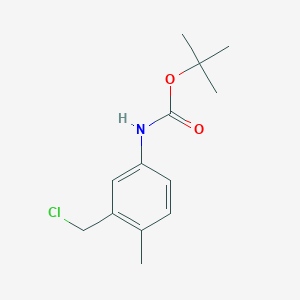
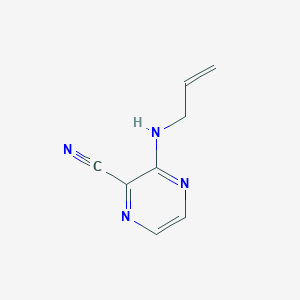
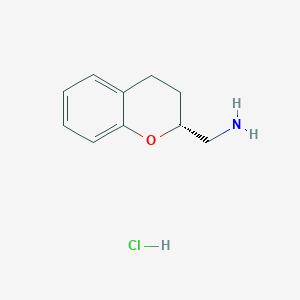
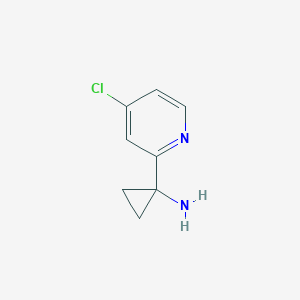
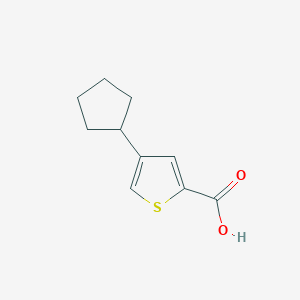

![3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1489475.png)
![[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1489476.png)
